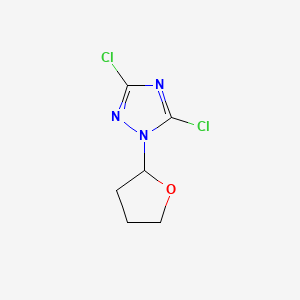

3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole

Übersicht

Beschreibung

3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a triazole ring substituted with dichloro groups and a tetrahydrofuran moiety. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichloro-1H-1,2,4-triazole with tetrahydrofuran in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium hydroxide can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions include various substituted triazoles and their oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has highlighted the antimicrobial properties of triazole derivatives, including 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole. Triazoles are known for their effectiveness against a range of pathogens. A study demonstrated that certain triazole derivatives exhibited significant activity against bacterial strains and fungi, suggesting that this compound could be developed into a potent antimicrobial agent .

Antifungal Applications

Triazoles are widely used in antifungal therapies due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The compound under discussion has shown promise as a potential antifungal agent. Its efficacy against various fungal pathogens can be further explored through structure-activity relationship (SAR) studies to optimize its antifungal properties .

Anticancer Research

The triazole moiety is also associated with anticancer activity. Compounds containing the triazole ring have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer drug .

Agricultural Sciences

Fungicides

The application of triazoles in agriculture primarily revolves around their use as fungicides. The ability of triazoles to disrupt fungal growth makes them valuable in crop protection. Research indicates that this compound could serve as a lead compound for developing new fungicides that are effective against resistant fungal strains in crops .

Plant Growth Regulators

There is emerging evidence that triazole compounds may act as plant growth regulators. They can influence plant metabolism and growth patterns by modulating hormone levels. This application can be particularly beneficial in enhancing crop yields and resilience against environmental stressors .

Materials Science

Polymer Chemistry

In materials science, triazoles have been incorporated into polymer matrices to enhance their properties. The incorporation of this compound into polymeric materials could improve their thermal stability and mechanical strength. Studies on the synthesis of polymer composites containing this compound are ongoing and show promise for various industrial applications .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted on various triazole derivatives, including this compound, researchers evaluated the antimicrobial activity using agar diffusion methods. The results indicated that this compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Agricultural Application

Field trials were conducted to assess the efficacy of a formulation containing this compound as a fungicide on crops affected by resistant fungal strains. The results demonstrated improved crop yield and reduced disease incidence compared to untreated controls.

Wirkmechanismus

The mechanism of action of 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3,5-Dichloro-1H-1,2,4-triazole: Lacks the tetrahydrofuran moiety but shares the triazole ring and dichloro substitution.

1-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazole: Contains the tetrahydrofuran moiety but lacks the dichloro substitution.

Uniqueness: The presence of both the dichloro groups and the tetrahydrofuran moiety in 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole imparts unique chemical and biological properties that are not observed in the similar compounds mentioned above. This makes it a valuable compound for diverse research applications.

Biologische Aktivität

3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole (DCTT) is a heterocyclic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of DCTT, its mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₇Cl₂N₃O

- Molecular Weight : 208.04 g/mol

- CAS Number : 1243250-17-0

- Physical State : White crystalline solid

- Melting Point : 112-115°C

- Solubility : Soluble in water and organic solvents like ethanol .

The biological activity of DCTT is primarily attributed to its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, leading to several biological effects. Notably, its triazole ring structure is known for conferring significant antimicrobial properties.

Antimicrobial Activity

DCTT has been studied for its potential antimicrobial properties against various pathogens. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a broad spectrum of antibacterial and antifungal activities.

-

Antibacterial Activity :

- DCTT has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies using the agar disc-diffusion method reported significant inhibition zones against strains such as Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values for DCTT derivatives were found to be comparable to standard antibiotics, indicating its potential as an effective antibacterial agent .

- Antifungal Activity :

Antiviral Activity

Emerging research suggests that DCTT may possess antiviral properties as well. Triazole derivatives have been noted for their ability to inhibit viral replication through various mechanisms, including interference with viral enzymes and host cell interactions. Studies have indicated that triazoles can effectively target viruses such as HIV and influenza .

Case Studies

Several studies have focused on the synthesis and biological evaluation of DCTT and its derivatives:

- Synthesis and Evaluation :

- Comparative Analysis :

Research Findings Summary

Eigenschaften

IUPAC Name |

3,5-dichloro-1-(oxolan-2-yl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3O/c7-5-9-6(8)11(10-5)4-2-1-3-12-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQNPZBUICZSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203150 | |

| Record name | 3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-17-0 | |

| Record name | 3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.